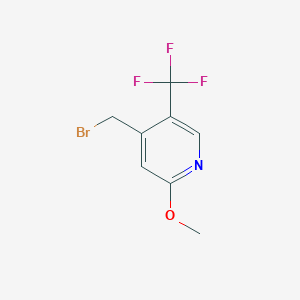

4-Bromomethyl-2-methoxy-5-(trifluoromethyl)pyridine

CAS No.: 1227594-95-7

Cat. No.: VC2766491

Molecular Formula: C8H7BrF3NO

Molecular Weight: 270.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1227594-95-7 |

|---|---|

| Molecular Formula | C8H7BrF3NO |

| Molecular Weight | 270.05 g/mol |

| IUPAC Name | 4-(bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine |

| Standard InChI | InChI=1S/C8H7BrF3NO/c1-14-7-2-5(3-9)6(4-13-7)8(10,11)12/h2,4H,3H2,1H3 |

| Standard InChI Key | BTBZORKXPABXPM-UHFFFAOYSA-N |

| SMILES | COC1=NC=C(C(=C1)CBr)C(F)(F)F |

| Canonical SMILES | COC1=NC=C(C(=C1)CBr)C(F)(F)F |

Introduction

Chemical Properties and Structure

4-Bromomethyl-2-methoxy-5-(trifluoromethyl)pyridine is a heterocyclic compound with the molecular formula C8H7BrF3NO and a molecular weight of 270.05 g/mol. It is registered under CAS number 1227594-95-7 . The compound's structure features a pyridine ring with three distinct functional groups strategically positioned to enable diverse chemical transformations.

The structure can be represented using various chemical notation systems:

Table 1: Physical and Chemical Properties of 4-Bromomethyl-2-methoxy-5-(trifluoromethyl)pyridine

| Property | Value |

|---|---|

| Chemical Formula | C8H7BrF3NO |

| Molecular Weight | 270.05 g/mol |

| CAS Number | 1227594-95-7 |

| Structural Features | Pyridine ring with bromomethyl, methoxy, and trifluoromethyl groups |

| IUPAC Name | 4-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine |

| InChI | InChI=1S/C8H7BrF3NO/c1-14-7-2-5(3-9)6(4-13-7)8(10,11)12/h2,4H,3H2,1H3 |

| SMILES | FC(F)(F)C1=CN=C(OC)C=C1CBr |

The electronic properties of this compound are heavily influenced by its functional groups: the methoxy group acts as an electron donor through resonance, while the trifluoromethyl group serves as a strong electron-withdrawing group. This combination creates an electronic push-pull system that affects the reactivity of the pyridine ring. The bromomethyl group, positioned at the 4-position, provides an excellent reactive handle for further functionalization through nucleophilic substitution reactions.

Reactivity and Chemical Behavior

The reactivity of 4-Bromomethyl-2-methoxy-5-(trifluoromethyl)pyridine is dominated by its three functional groups, each contributing unique chemical behaviors that can be exploited for diverse synthetic applications.

Bromomethyl Group Reactivity

The bromomethyl group at the 4-position is highly reactive toward nucleophiles, making it an excellent handle for further functionalization:

-

Nucleophilic Substitution: The bromomethyl group readily undergoes SN2 reactions with various nucleophiles:

-

Carbon-Carbon Bond Formation: The bromomethyl group can participate in carbon-carbon bond-forming reactions, including Suzuki-Miyaura cross-couplings, despite being attached to an sp3-hybridized carbon .

-

Sequential Transformations: The initially formed products can undergo further transformations. For example, primary amines formed through azide reduction can be converted to amides or sulfonamides through reactions with appropriate acyl chlorides or sulfonyl chlorides .

Table 2: Nucleophilic Substitution Reactions of the Bromomethyl Group

| Nucleophile | Product Type | Typical Reagents | Reaction Conditions |

|---|---|---|---|

| Amines | Aminomethyl derivatives | Primary/secondary amines | DMF, room temperature to 60°C |

| Alcohols | Ethers | Phenols, alcohols with base | Cs2CO3, DMF, 0°C to room temperature |

| Thiols | Thioethers | Thiols with base | K2CO3, acetone, room temperature |

| Azide | Azides | Sodium azide | DMF, room temperature to 60°C |

Methoxy Group Influence

The methoxy group at the 2-position affects both the electronic properties of the pyridine ring and can participate in its own reactions:

-

Electronic Effects: The methoxy group donates electron density to the pyridine ring through resonance, increasing electron density at the nitrogen and specific carbon positions .

-

Potential for Substitution: Under harsh conditions, the methoxy group can be displaced by other nucleophiles through nucleophilic aromatic substitution reactions, though this typically requires activation .

Trifluoromethyl Group Effects

The trifluoromethyl group at the 5-position significantly influences the compound's properties:

-

Electronic Effects: As a strong electron-withdrawing group, it decreases the electron density of the pyridine ring, making it more susceptible to nucleophilic attack at certain positions .

-

Physical Properties: The trifluoromethyl group enhances lipophilicity and may improve metabolic stability of derivatives containing this moiety, properties highly valued in medicinal chemistry .

-

Stability: The C-F bonds are very strong and chemically inert under most reaction conditions, making the trifluoromethyl group a stable functional group throughout various synthetic transformations.

Applications in Synthetic Chemistry

4-Bromomethyl-2-methoxy-5-(trifluoromethyl)pyridine serves as a valuable building block in synthetic chemistry, particularly in the development of pharmaceutically active compounds and functional materials.

Medicinal Chemistry Applications

In pharmaceutical research, this compound has several important applications:

-

Protein Degrader Building Blocks: The compound has been identified as a useful component in the synthesis of protein degrader building blocks, which are increasingly important in modern drug discovery approaches .

-

Heterocyclic Scaffolds: Similar bromomethyl-substituted heterocycles have been used to create peptidomimetic scaffolds with applications in inhibiting bacterial biofilm formation and other biological activities .

-

Fluorinated Drug Candidates: The trifluoromethyl-pyridine motif appears in various drug candidates due to the favorable pharmacokinetic properties imparted by the trifluoromethyl group .

Synthesis of Functional Materials

The unique electronic properties of trifluoromethyl-substituted pyridines make them valuable components in materials science:

-

Fluorinated Polymers: Incorporation into polymeric structures can lead to materials with enhanced thermal stability, chemical resistance, and unique surface properties.

-

Electronic Materials: The electron-deficient nature of the trifluoromethyl-substituted pyridine core makes it useful in the development of electron-transport materials for organic electronics.

Catalysis and Chemical Biology

The compound and its derivatives have potential applications in:

-

Ligand Development: Functionalized pyridines can serve as ligands for transition metal catalysts, with the electronic properties of the trifluoromethyl and methoxy groups influencing catalytic activity.

-

Chemical Probes: The reactive bromomethyl group allows for the attachment of various reporter groups, potentially enabling the development of chemical probes for biological studies.

Related Compounds and Structural Analogs

4-Bromomethyl-2-methoxy-5-(trifluoromethyl)pyridine belongs to a family of functionalized pyridines with varying substitution patterns. Examining these related compounds provides valuable insight into structure-activity relationships and potential applications.

Positional Isomers

Several positional isomers have been reported in the literature:

-

3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine (CAS: 1227576-08-0): This isomer has the bromomethyl group at the 3-position instead of the 4-position, potentially altering its reactivity profile .

-

5-Bromo-2-methoxy-4-(trifluoromethyl)pyridine (CAS: 688047-09-8): This compound features a bromine atom directly attached to the pyridine ring at the 5-position rather than as part of a bromomethyl group .

-

5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine (CAS: 1256790-33-6): This compound has a different arrangement of the methoxy and trifluoromethyl groups .

Functional Group Variations

Compounds with variations in the functional groups while maintaining a similar core structure include:

-

4-(Bromomethyl)-2-(trifluoromethyl)pyridine (CAS: 1227585-56-9): This compound lacks the methoxy group at the 2-position, potentially resulting in different electronic properties and reactivity .

-

2-Methoxy-5-(trifluoromethyl)pyridine: This compound lacks the bromomethyl group and could serve as a precursor to the target compound .

-

4-Bromo-2-(trifluoromethyl)pyridine (CAS: 887583-90-6): This compound has a bromine atom directly attached to the pyridine ring rather than as part of a bromomethyl group .

Table 3: Comparison of 4-Bromomethyl-2-methoxy-5-(trifluoromethyl)pyridine with Related Compounds

| Compound | Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Differences |

|---|---|---|---|---|

| 4-Bromomethyl-2-methoxy-5-(trifluoromethyl)pyridine | C8H7BrF3NO | 270.05 | 1227594-95-7 | Target compound |

| 3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine | C8H7BrF3NO | 270.05 | 1227576-08-0 | Bromomethyl at 3-position |

| 5-Bromo-2-methoxy-4-(trifluoromethyl)pyridine | C7H5BrF3NO | 256.02 | 688047-09-8 | Bromine directly on ring at 5-position |

| 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine | C7H5BrF3NO | 256.02 | 1256790-33-6 | Different arrangement of substituents |

| 4-(Bromomethyl)-2-(trifluoromethyl)pyridine | C7H5BrF3N | 240.02 | 1227585-56-9 | No methoxy group |

| 2-Methoxy-5-(trifluoromethyl)pyridine | C7H6F3NO | 191.13 | Not specified | No bromomethyl group |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume